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Introduction
Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its

aggressive nature and lack of targeted therapies. Constituting 15-20% of all breast cancers,

TNBC is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR),

and human epidermal growth factor receptor 2 (HER2) expression[1][2]. Standard treatment

has historically relied on chemotherapy, but outcomes remain poor with high rates of early

recurrence and mortality[1]. The discovery of novel therapeutic targets is paramount. Cyclin-

dependent kinase 7 (CDK7) has emerged as a promising target due to its dual role in

regulating both the cell cycle and transcription[3][4][5][6][7]. SHR5428 is a potent, selective,

and orally active noncovalent inhibitor of CDK7, showing significant preclinical promise in

TNBC models[3][4][6][8]. This document provides a comprehensive technical overview of the

existing preclinical data on SHR5428 for TNBC.

Mechanism of Action: CDK7 Inhibition
SHR5428 exerts its anti-cancer effects by selectively inhibiting CDK7. CDK7 is a critical

component of two fundamental cellular complexes:

CDK-Activating Kinase (CAK) Complex: CDK7, in a trimeric complex with Cyclin H and

MAT1, functions as a CAK[5]. This complex is responsible for the activating phosphorylation
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of T-loops in cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling

cell cycle progression[5].

General Transcription Factor TFIIH: The CAK is also an integral part of the general

transcription factor TFIIH[5]. Within TFIIH, CDK7 phosphorylates the C-terminal domain of

RNA Polymerase II (Pol II), a crucial step for the initiation of transcription[5].

By inhibiting CDK7, SHR5428 disrupts these two key processes, leading to cell cycle arrest

and the suppression of oncogenic transcription programs that drive tumor growth.

Signaling Pathway of CDK7 Inhibition by SHR5428
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Caption: Mechanism of SHR5428 via dual inhibition of CDK7's cell cycle and transcriptional

roles.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of SHR5428.
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Table 1: In Vitro Activity
Parameter Target/Cell Line Value (IC₅₀) Reference(s)

Enzymatic Activity CDK7 2.3 nM [3][6]

Cellular Activity MDA-MB-468 (TNBC) 6.6 nM [3][6]

Table 2: In Vivo Efficacy in TNBC Xenograft Model
Animal Model Cell Line Treatment

Tumor Growth
Inhibition (TGI)

Reference(s)

Mouse HCC70
3 mg/kg, PO,

q.d.
39% [3][6]

Mouse HCC70
10 mg/kg, PO,

q.d.
61% [3][6]

Mouse HCC70
30 mg/kg, PO,

q.d.
83% [3][6]

Table 3: Preclinical Pharmacokinetic Parameters (Single
2 mg/kg Oral Dose)

Species
Cₘₐₓ
(ng/mL)

AUC
(ng/mL·h)

t½ (h)
Oral
Bioavailabil
ity (F%)

Reference(s
)

Mouse 116 139 0.7 32% [6]

Rat 120 556 2.6 44% [6]

Dog 543 4101 4.9 92% [6]

Experimental Protocols
While detailed, step-by-step protocols for the SHR5428 studies are not publicly available, this

section outlines the general methodologies based on the published information and standard

practices in the field.
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In Vitro Kinase and Cell Proliferation Assays
CDK7 Enzymatic Assay: The inhibitory activity of SHR5428 against the CDK7 enzyme was

likely determined using a biochemical assay. This typically involves incubating recombinant

CDK7/Cyclin H/MAT1 complex with a specific substrate (e.g., a peptide derived from a

known CDK7 target) and ATP. The kinase activity is measured by quantifying the amount of

phosphorylated substrate, often through methods like luminescence (measuring remaining

ATP) or fluorescence resonance energy transfer (FRET). SHR5428 would be added at

various concentrations to determine the IC₅₀ value.

Cell Viability/Proliferation Assay: The anti-proliferative effect on the MDA-MB-468 TNBC cell

line was assessed to determine the cellular IC₅₀. A common method is the use of assays like

MTT, MTS, or CellTiter-Glo.

Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined

density and allowed to adhere overnight.

Compound Treatment: Cells are then treated with a range of SHR5428 concentrations for

a specified period (e.g., 72 hours).

Viability Measurement: A reagent is added that is converted into a detectable signal

(colorimetric, fluorescent, or luminescent) by metabolically active cells.

Data Analysis: The signal intensity, which correlates with the number of viable cells, is

measured using a plate reader. The results are normalized to a vehicle control (e.g.,

DMSO) to calculate the percentage of inhibition, from which the IC₅₀ is derived.

In Vivo Xenograft Study
The dose-dependent anti-tumor efficacy was evaluated in a TNBC cell line-derived xenograft

model.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or Balb/c nude) are typically

used to prevent rejection of human tumor cells.

Tumor Implantation: A suspension of HCC70 human TNBC cells is injected subcutaneously

into the flank of the mice.
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). Mice are then randomized into vehicle control and treatment groups.

Drug Administration: SHR5428 was administered orally (PO) once daily (q.d.) for 21 days at

doses of 3, 10, and 30 mg/kg[3][8].

Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g.,

twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2. The

primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study by

comparing the change in tumor volume in the treated groups to the vehicle control group.

Preclinical Pharmacokinetic (PK) Studies
PK studies were conducted in mice, rats, and dogs to evaluate the absorption, distribution,

metabolism, and excretion (ADME) properties of SHR5428.

Dosing: A single oral dose of 2 mg/kg was administered[6]. For determining oral

bioavailability, a separate cohort would have received an intravenous (IV) dose.

Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g.,

0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.

Bioanalysis: The concentration of SHR5428 in the plasma samples is quantified using a

validated bioanalytical method, typically Liquid Chromatography with tandem Mass

Spectrometry (LC-MS/MS).

Parameter Calculation: The plasma concentration-time data is used to calculate key PK

parameters such as Cₘₐₓ, AUC, t½, and F% using non-compartmental analysis.

Preclinical Xenograft Study Workflow
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Caption: Generalized workflow for a preclinical TNBC xenograft efficacy study.
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Selectivity Profile
SHR5428 has demonstrated high selectivity for CDK7 over other cyclin-dependent kinases,

including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12[4][8]. This high selectivity is crucial

as it may minimize off-target effects and associated toxicities, a desirable characteristic for a

therapeutic candidate.

Conclusion and Future Directions
The preclinical data available for SHR5428 strongly support its potential as a therapeutic agent

for triple-negative breast cancer. It demonstrates potent and selective inhibition of CDK7,

leading to significant anti-proliferative activity in TNBC cells and dose-dependent tumor growth

inhibition in vivo. Furthermore, its favorable pharmacokinetic profile, particularly the high oral

bioavailability observed in dogs, suggests its suitability for clinical development[6].

To the best of publicly available knowledge, SHR5428 has not yet entered clinical trials. Future

research should focus on advancing this compound into Phase I clinical studies to evaluate its

safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid

tumors, including TNBC. Further preclinical work could also explore potential biomarkers of

response and investigate rational combination strategies to enhance its anti-tumor activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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